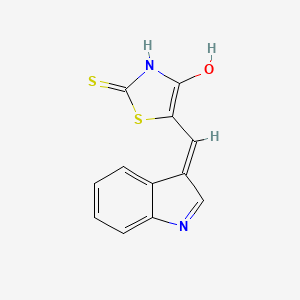
5-(3-Indolylmethylene)rhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Indolylmethylene)rhodanine is a chemical compound with the molecular formula C12H8N2OS2. It is known for its unique structure, which combines an indole moiety with a rhodanine core.
Méthodes De Préparation
The synthesis of 5-(3-Indolylmethylene)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indole-3-carbaldehyde with rhodanine in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds smoothly to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-(3-Indolylmethylene)rhodanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or rhodanine moiety are replaced by other groups.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Research has shown its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-Indolylmethylene)rhodanine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
5-(3-Indolylmethylene)rhodanine can be compared with other indole and rhodanine derivatives. Similar compounds include:
Indole-3-carbaldehyde: A precursor in the synthesis of this compound.
Rhodanine derivatives: Compounds with similar core structures but different substituents, which may exhibit varying biological activities.
Indole-based compounds: A broad class of compounds with diverse biological and chemical properties.
Propriétés
Numéro CAS |
73855-59-1 |
|---|---|
Formule moléculaire |
C12H8N2OS2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
4-hydroxy-5-(indol-3-ylidenemethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C12H8N2OS2/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16) |
Clé InChI |
TZMYVTIZPGJYJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)S3)O)C=N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)S3)O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















